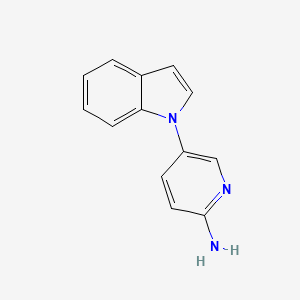

5-(1H-Indol-1-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-indol-1-ylpyridin-2-amine |

InChI |

InChI=1S/C13H11N3/c14-13-6-5-11(9-15-13)16-8-7-10-3-1-2-4-12(10)16/h1-9H,(H2,14,15) |

InChI Key |

ZYYZNARLPUSXBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CN=C(C=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Core 5-(1H-Indol-1-yl)pyridin-2-amine Structure

The construction of the this compound scaffold necessitates strategic synthetic planning to efficiently form the crucial bond between the indole (B1671886) and pyridine (B92270) rings. Researchers have explored a variety of methods to achieve this, ranging from classical condensation reactions to modern catalytic coupling techniques.

Novel Synthetic Pathways for Indole-Pyridine Amine Linkages.nih.gov

The development of novel synthetic pathways is crucial for accessing diverse molecular architectures. nih.gov One such approach involves the construction of the pyridine ring onto a pre-existing indole structure. For instance, multicomponent reactions have been employed for the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles and bis(indolyl) pyridine derivatives, showcasing the versatility of this strategy. tandfonline.com These reactions often utilize a one-pot approach, combining multiple starting materials to rapidly generate complex products. tandfonline.com

Another innovative strategy involves a tandem oxidative C-H functionalization and 5-endo-dig cyclization, starting from 2-substituted pyridines and alkynes, which can be achieved with good yields using a reusable silver carbonate catalyst. scispace.com Furthermore, diversity-oriented synthesis (DOS) strategies have been instrumental in creating libraries of indole-based compounds with natural product-like scaffolds from simple starting materials through rapid and efficient synthetic transformations. nih.gov

Regioselective Functionalization Techniques.tandfonline.com

Regioselectivity is a key consideration in the synthesis of complex molecules like this compound, ensuring that chemical modifications occur at the desired positions. Rhodium-catalyzed C-H functionalization of indoles has been developed to achieve selective derivatization. nih.gov This method allows for either alkenylation-annulation or alkenylation-elimination pathways, leading to different functionalized indole products. nih.gov

The Friedel-Crafts alkylation of indoles can also be performed with high regioselectivity in water using solid super-acid catalysts like Keggin heteropoly acids, yielding products in high yields. scispace.com These techniques are vital for controlling the final structure of the molecule and for introducing specific functionalities that may be important for its biological activity.

Catalytic Coupling Reactions for Constructing the Core Scaffold (e.g., Palladium-Catalyzed Methods).nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they play a central role in the synthesis of the this compound scaffold. wikipedia.orgacsgcipr.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a widely used method for constructing the C-N bond between the indole and pyridine rings. wikipedia.orgacsgcipr.orglibretexts.org This reaction has undergone significant development, with various generations of catalyst systems allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgorganic-chemistry.org The choice of ligand, such as bulky, electron-rich phosphines like XPhos and SPhos, is critical for the efficiency of the Buchwald-Hartwig amination. youtube.com

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine product. wikipedia.orglibretexts.org

Table 1: Key Palladium-Catalyzed Coupling Reactions

| Reaction Name | Description | Key Features |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org | Utilizes a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org |

| Suzuki Coupling | Forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net | Requires a palladium catalyst and a base. researchgate.net |

| Stille Coupling | Forms a carbon-carbon bond between an organotin compound and an organohalide. researchgate.net | Employs a palladium catalyst. |

Alternative Cyclization and Condensation Strategies.libretexts.orgnih.gov

Beyond catalytic coupling, alternative cyclization and condensation strategies offer different avenues to the this compound core. One approach involves the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, which can serve as precursors. nih.gov Another strategy is the copper-catalyzed cascade reaction between 3-haloindole-2-carbaldehydes and guanidine (B92328) hydrochloride to form 2-amino-5H-pyrimido[5,4-b]indoles in a single step. researchgate.net

Macrocyclization strategies, often employed in peptide chemistry, can also be adapted for the synthesis of complex heterocyclic systems. nih.gov These methods, which include lactam formation and various ligation techniques, can be performed in solution or on a solid support. nih.govrsc.org

Derivatization and Analog Synthesis from the this compound Scaffold

Once the core scaffold is synthesized, further derivatization can lead to a wide array of analogs with potentially enhanced or modified biological activities.

Modification at the Indole Nitrogen (N1).wikipedia.org

The nitrogen atom of the indole ring (N1) is a common site for modification. N-alkylation or N-arylation can be achieved through various methods. For instance, N-alkylation can be performed using an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency.

The Buchwald-Hartwig amination can also be employed to introduce aryl groups at the indole nitrogen. wikipedia.org This palladium-catalyzed reaction provides a versatile method for creating a diverse range of N-aryl indole derivatives.

Substitutions on the Pyridine Ring

Modifications to the pyridine ring of indolylpyridine scaffolds are crucial for exploring structure-activity relationships. A variety of substitution patterns can be achieved through strategic synthetic routes, often involving cross-coupling reactions or nucleophilic substitutions. researchgate.net

One common approach involves the use of a brominated pyridine precursor, which can undergo Suzuki-Miyaura cross-coupling reactions to introduce a range of substituents. For instance, coupling with various boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst like PdCl2(PPh3)2 and a base such as sodium carbonate allows for the introduction of aryl or heteroaryl groups. mdpi.com This method's versatility enables the synthesis of a library of compounds with diverse electronic and steric properties on the pyridine moiety.

Another strategy is the nucleophilic substitution on a pyridine ring bearing a suitable leaving group, such as a chlorine atom. Reactions of 2-chloronicotinic acid with aromatic amines can proceed under reflux conditions to yield 2-(arylamino)nicotinic acid derivatives. researchgate.net While this demonstrates a classic approach, modern methodologies aim for milder conditions and greater functional group tolerance.

The table below summarizes representative substitutions on the pyridine ring of related scaffolds, highlighting the versatility of these synthetic methods.

| Precursor | Reagent/Catalyst | Substitution Type | Resulting Moiety |

|---|---|---|---|

| Brominated Pyridine | Indole-4-boronic acid pinacol ester / PdCl2(PPh3)2 | Suzuki-Miyaura Coupling | Indolyl group |

| 2-Chloronicotinic acid | Aromatic amine / Heat | Nucleophilic Aromatic Substitution | Arylamino group |

| 2-Arylpyridine | NH-heterocycles / Copper catalyst | C-H Amination | N-heteroaryl group |

Functionalization of the Amine Linker

Research on analogous structures, such as 3,5-disubstituted pyridin-2(1H)-ones, has demonstrated the feasibility of replacing the nitrogen-linking atom with an oxygen atom or an aminocarbonyl group. nih.govbroadpharm.com These modifications can significantly alter the hydrogen bonding capabilities and electronic nature of the linker, which is essential for tuning the molecule's interactions with biological targets.

Furthermore, the amine itself can be derivatized. For instance, acylation of the amine with various acid chlorides can introduce a range of amide functionalities. This reaction is typically carried out in the presence of a base like triethylamine (B128534) (Et3N) at low temperatures to yield the corresponding N-acylated products. Such modifications allow for the introduction of diverse side chains and can impact the molecule's physicochemical properties. broadpharm.comaxispharm.com

The following table illustrates different approaches to functionalizing the amine linker in related heterocyclic systems.

| Original Linker | Modification Strategy | Reagents | Resulting Linker |

|---|---|---|---|

| -NH- (Amine) | Replacement | Appropriate precursors for ether synthesis | -O- (Ether) |

| -NH- (Amine) | Replacement | Carboxylic acid derivatives | -NHC(O)- (Amide) |

| -NH- (Amine) | Acylation | Acid chloride / Et3N | -N(Acyl)- |

Exploration of Side Chain and Peripheral Substitutions

Beyond the core scaffold, substitutions on the indole ring and other peripheral positions are vital for a comprehensive exploration of the chemical space. nih.govresearchgate.net These modifications can fine-tune the molecule's properties, including its lipophilicity, solubility, and metabolic stability.

A common site for substitution is the indole nitrogen. Methylation or aminoalkylation of this position has been explored in related series. nih.gov Such modifications can impact the hydrogen-donating capacity of the indole ring and introduce basic or lipophilic groups.

Additionally, substitutions can be introduced at various positions on the indole ring itself. For instance, the synthesis of derivatives with substituents like bromine on the indole ring has been reported in the context of creating more active compounds. nih.gov These substitutions are often introduced early in the synthetic sequence, starting from a pre-functionalized indole or indole precursor.

The table below provides examples of side chain and peripheral substitutions investigated in similar heterocyclic structures.

| Position of Substitution | Type of Substitution | Example Substituent | Synthetic Approach |

|---|---|---|---|

| Indole Nitrogen | Methylation | -CH3 | Reaction with a methylating agent |

| Indole Nitrogen | Aminoalkylation | - (CH2)n-NR2 | Alkylation with an aminoalkyl halide |

| Indole Ring | Halogenation | -Br | Use of a brominated indole precursor |

Microwave-Assisted Synthesis and Green Chemistry Approaches

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods in chemistry. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. nih.govopenpharmaceuticalsciencesjournal.com These benefits are particularly valuable in the synthesis of complex heterocyclic molecules.

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being integrated into synthetic protocols. researchgate.net Microwave-assisted organic synthesis aligns well with these principles by often allowing for solvent-free reactions or the use of more environmentally benign solvents. openpharmaceuticalsciencesjournal.com For the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in one-pot, multi-component reactions, which enhance efficiency by combining several synthetic steps into a single operation. nih.gov

The following table compares conventional and microwave-assisted synthesis for the preparation of related heterocyclic compounds, illustrating the advantages of the latter.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Comparison |

|---|---|---|---|

| Benzothiazepine Synthesis | 6-8 hours | 3-6 minutes | Higher yields with microwave |

| Ferrocenyl Chalcone (B49325) Synthesis | 10-40 hours | 1-5 minutes | Higher yields with microwave (78-92% vs 71-87%) frontiersin.org |

| Pyrazolopyridine Synthesis | Several hours | Minutes | Improved yields and shorter times nih.gov |

Synthetic Challenges and Future Directions in Scalable Production for Research Purposes

The cost and availability of starting materials and catalysts, particularly palladium catalysts used in cross-coupling reactions, can also be a limiting factor for large-scale synthesis. Furthermore, ensuring reproducibility and consistency across different batch sizes is a critical challenge that needs to be addressed. rsc.org

Future directions in this field will likely focus on the development of more convergent and atom-economical synthetic strategies. One-pot reactions and tandem or cascade processes that minimize intermediate purification steps are highly desirable. rsc.org The exploration of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals, could also alleviate some of the current limitations.

Moreover, the adoption of flow chemistry techniques could offer a viable solution for scalable production. Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, and can be more easily scaled up compared to traditional batch processes. The integration of these advanced synthetic and process technologies will be crucial for meeting the growing demand for complex heterocyclic compounds in research and development. rsc.org

Computational Chemistry and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and spectroscopic characteristics of 5-(1H-Indol-1-yl)pyridin-2-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO and LUMO are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. irjweb.comirjweb.com

Table 1: Representative Frontier Molecular Orbital Energies of an Analogous Indole (B1671886) Derivative (Data is illustrative and based on calculations for a related heterocyclic compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

This table demonstrates the kind of data obtained from DFT calculations on a related triazine derivative, highlighting the typical energy ranges for HOMO, LUMO, and the resulting energy gap. irjweb.com

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. researchgate.net

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating these are sites for potential hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the indole NH group would exhibit a positive potential. Such analyses have been performed on various pyridine derivatives, providing a basis for understanding the charge distribution in this class of compounds. mdpi.com

Table 2: Illustrative Electrostatic Potential (ESP) Values on Different Atoms of a Pyridine Derivative (This table provides representative ESP values for different atoms in a related pyridine compound to illustrate the concept.)

| Atom | Electrostatic Potential (a.u.) |

| Pyridine Nitrogen | -0.05 |

| Amino Nitrogen | -0.04 |

| Amino Hydrogen 1 | +0.03 |

| Amino Hydrogen 2 | +0.03 |

These values are for illustrative purposes and demonstrate the expected charge distribution trends.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of such a study would be the torsion angle between the indole and pyridine rings.

Energy minimization studies are performed to identify the most stable conformer(s), which correspond to the lowest energy states on the potential energy surface. These studies can be carried out using molecular mechanics or quantum mechanical methods. For similar bicyclic systems, it has been shown that specific conformations are preferred to minimize steric hindrance and optimize electronic interactions. polimi.it While specific data for this compound is not published, it is expected that a near-planar arrangement of the two ring systems would be a low-energy conformation, although some degree of torsion is likely to exist.

Table 3: Example of Conformational Energy Profile for a Biphenyl-like System (This table illustrates how the relative energy changes with the torsion angle between two aromatic rings in a related system.)

| Torsion Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 0.5 |

| 45 | 0.0 |

| 60 | 0.8 |

| 90 | 3.0 |

This representative data highlights that a completely planar or perpendicular conformation is often not the most stable state.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time, offering insights into its flexibility and dynamic behavior. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom to model its motion over a set period. nih.govplos.orgnih.gov

These simulations can reveal the range of accessible conformations and the stability of specific structural features, such as intramolecular hydrogen bonds. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time. plos.orgnih.gov For flexible molecules, MD is crucial for obtaining a representative ensemble of structures for use in further studies like molecular docking.

In Silico Screening and Library Design

The this compound scaffold can serve as a starting point for the design of virtual chemical libraries for in silico screening. researchgate.netresearchgate.net By systematically modifying the core structure with various functional groups, a large and diverse library of related compounds can be generated computationally. These libraries can then be screened against a biological target of interest to identify potential hit compounds. This process often involves high-throughput virtual screening, where large numbers of molecules are docked into the active site of a protein to predict their binding affinity. nih.gov

Advanced Ligand-Based and Structure-Based Modeling

Both ligand-based and structure-based approaches are employed to understand the interactions of molecules like this compound with potential biological targets.

Ligand-based methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are used when the three-dimensional structure of the target is unknown. nih.govmdpi.comnih.govresearchgate.net A pharmacophore model defines the essential steric and electronic features required for a molecule to be active. mdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma Studies on related pyrido-indole and 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have successfully used these methods to guide the design of new compounds. researchgate.netimist.ma

Structure-based modeling, primarily molecular docking, is utilized when the 3D structure of the target protein is available. nih.govnih.gov In this approach, the this compound molecule would be computationally placed into the binding site of a target protein to predict its binding mode and affinity. The quality of the docking is often assessed by a scoring function that estimates the free energy of binding. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Molecular Docking Simulations with Biochemical Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or nucleic acid, to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like this compound to a specific biological target. The insights gained from docking simulations can guide the design of more potent and selective inhibitors. nih.gov

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the binding site of the receptor. The scoring function then estimates the binding affinity for each of these conformations, and the one with the best score is predicted as the most likely binding mode.

For this compound, molecular docking studies could be performed against a variety of potential targets. Given that indole and pyridine moieties are common scaffolds in kinase inhibitors, a primary focus would be on various protein kinases. nih.gov For example, docking simulations could explore the binding of this compound to the ATP-binding site of kinases like cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov

A hypothetical molecular docking study of this compound into the active site of a protein kinase might reveal key interactions, such as:

Hydrogen Bonding: The amino group on the pyridine ring and the indole nitrogen could act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions with amino acid residues in the kinase hinge region are characteristic of many kinase inhibitors.

Hydrophobic Interactions: The indole and pyridine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic nature of the indole and pyridine rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of such docking studies are often presented in a table format, summarizing the predicted binding energies and key interacting residues.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val123, Ala124 | Hydrophobic |

| Glu170 | Hydrogen Bond | ||

| Phe327 | Pi-Stacking | ||

| Cyclin-Dependent Kinase 2 | -9.2 | Leu83, Ile10 | Hydrophobic |

| Gln131 | Hydrogen Bond | ||

| Phe80 | Pi-Stacking |

This table is a hypothetical representation of potential docking results for illustrative purposes.

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two widely used metrics that help assess the quality of a compound during the hit-to-lead and lead optimization phases. nih.govacs.org These metrics normalize potency with respect to molecular size and lipophilicity, respectively, providing a more balanced view of a compound's potential.

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is calculated using the following formula:

LE = - (RT ln Ki) / N

where R is the gas constant, T is the absolute temperature, Ki is the binding affinity, and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. A commonly accepted threshold for a good lead compound is an LE of 0.3 or greater. sciforschenonline.org

Lipophilic Efficiency (LipE) , also referred to as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP or logD. It is calculated as:

LipE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient. A higher LipE value is preferred, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.org Generally, a LipE value greater than 5 is considered favorable for a drug candidate. nih.gov

For this compound, calculating these efficiencies would require experimental data on its binding affinity (Ki or IC50) for a specific target and its lipophilicity (logP).

Below is a hypothetical assessment of this compound and its derivatives to illustrate the application of these metrics.

| Compound | Target | IC50 (nM) | pIC50 | logP | Heavy Atoms | LE | LipE |

| This compound | Kinase X | 150 | 6.82 | 3.1 | 16 | 0.43 | 3.72 |

| Derivative A | Kinase X | 50 | 7.30 | 3.5 | 18 | 0.41 | 3.80 |

| Derivative B | Kinase X | 10 | 8.00 | 4.2 | 20 | 0.40 | 3.80 |

This table is a hypothetical representation for illustrative purposes. Actual values would depend on experimental measurements.

The analysis of such data would guide the optimization of the lead compound. For instance, if a modification increases potency but significantly decreases LipE, it may indicate an undesirable increase in lipophilicity. sciforschenonline.org The goal is to improve potency while maintaining or improving both LE and LipE. acs.org

Molecular and Biochemical Interaction Studies in Vitro and in Silico

Enzyme Inhibition and Activation Mechanisms (Cell-Free and Cell-Based Assays)

The interaction of 5-(1H-Indol-1-yl)pyridin-2-amine with several key enzymes has been a subject of investigation to understand its potential therapeutic applications. These studies, conducted in both cell-free and cell-based environments, have provided insights into its inhibitory and activatory mechanisms.

Investigation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of tryptophan. nih.gov Its overexpression is associated with immunosuppression in various pathological conditions, including cancer, making it a significant target for therapeutic intervention. nih.govnih.gov While the broader class of indole (B1671886) derivatives has been explored for IDO1 inhibition, specific data on the direct modulation of IDO1 by this compound is not extensively detailed in the currently available literature. General studies on related indole compounds often involve assessing their ability to inhibit IDO1 activity in cell-based assays, measuring the reduction in kynurenine production, or in cell-free assays using recombinant human IDO1. nih.govplos.org

Monoamine Oxidase B (MAO-B) Inhibitory Activity and Kinetics

Monoamine Oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative diseases. nih.gov Research into novel MAO-B inhibitors has included the evaluation of various indole-based structures. For instance, a study on N-substituted indole analogues identified compounds with potent and selective MAO-B inhibitory activity. nih.gov The most potent derivative in that study, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrated competitive inhibition with a Ki value of 94.52 nM. nih.gov While this compound is a derivative, the findings suggest the potential of the indole scaffold in designing MAO-B inhibitors. The inhibitory activity is typically assessed using fluorescence-based assays that measure the production of hydrogen peroxide. nih.gov

PIM-1 Kinase Inhibition Studies

PIM-1 kinase, a serine/threonine kinase, is implicated in the regulation of cell proliferation and survival, and its overactivity is linked to tumorigenesis. A class of compounds, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which are structurally related to this compound, have been identified as potent inhibitors of all three PIM kinase isoforms. nih.gov The discovery of these inhibitors highlights the potential of the 5-substituted indole motif for targeting PIM kinases. nih.gov Kinase inhibition is typically quantified using in vitro assays that measure the phosphorylation of a substrate peptide by the kinase in the presence of the inhibitor.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov Inhibition of tubulin polymerization is a well-established anticancer strategy. Indole derivatives have been investigated as tubulin polymerization inhibitors. nih.gov For example, certain indole-based compounds have been shown to inhibit tubulin polymerization with IC50 values in the micromolar range. sigmaaldrich.comrsc.org The inhibitory effect is often assessed by monitoring the change in turbidity or fluorescence of a tubulin solution upon induction of polymerization.

ROR1 Kinase Inhibition and Selectivity Analysis

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that is overexpressed in various cancers and is associated with tumor growth and survival. Small molecule inhibitors targeting the ROR1 kinase domain have been developed. While specific data for this compound is not available, the development of oral small molecule inhibitors of ROR1, such as KAN0439834, demonstrates the feasibility of targeting this kinase for cancer therapy. nih.gov Inhibition and selectivity are typically evaluated through kinase activity assays against a panel of kinases.

Receptor Binding Affinity and Selectivity Profiling (Non-Human, In Vitro)

Interaction with G-Protein Coupled Receptors (GPR84)

The G-protein coupled receptor 84 (GPR84) is recognized as a pro-inflammatory receptor that is activated by medium-chain fatty acids. researchgate.netnih.govbohrium.com Its expression is predominantly found in immune cells such as monocytes, macrophages, and neutrophils, and is significantly upregulated in response to pro-inflammatory stimuli. nih.govnih.gov The activation of GPR84 in macrophages leads to increased cytokine secretion, chemotaxis, and phagocytosis, highlighting its role in inflammatory responses. researchgate.net

While most known agonists of GPR84 are lipid-like molecules, the indole derivative 3,3′-diindolylmethane (DIM) has been identified as an allosteric agonist. researchgate.net The study of GPR84 has attracted considerable interest for its therapeutic potential in inflammatory conditions, leading to the development of various synthetic agonists and antagonists. nih.govbohrium.com For instance, the synthetic agonist 6-(octylamino)-2,4(1H,3H)-pyrimidinedione and the naturally occurring medium-chain fatty acid decanoic acid are known to activate GPR84, effects that can be blocked by the selective antagonist GLPG1205. researchgate.net

Estrogen Receptor-alpha (ER-α) Binding (Competitive Assays)

Competitive binding assays are crucial for identifying and characterizing ligands that interact with nuclear receptors like Estrogen Receptor-alpha (ER-α). fishersci.cathermofisher.com These assays often employ a fluorescently labeled ligand and a recombinant ER-α ligand-binding domain. fishersci.ca The principle of the assay is based on the competition between a test compound and the fluorescent tracer for binding to the receptor. A decrease in the fluorescence signal indicates that the test compound has displaced the tracer, signifying its binding to ER-α.

High-throughput screening methods, such as the LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit, provide a sensitive and robust platform for evaluating potential estrogenic compounds. fishersci.cathermofisher.com These kits are designed for efficiency and are compatible with 384-well plate formats, making them suitable for large-scale screening campaigns. fishersci.ca The development of sensitive image-based chromatin binding assays in cell models like PRL-HeLa, which express inducible tagged ER-α, allows for direct visualization of receptor-chromatin interactions and can distinguish between agonist and antagonist activities. nih.gov

Investigation of Neurotransmitter Transporter Interactions

Biogenic amines, including serotonin (B10506) and dopamine, and polyamines play significant roles in a multitude of physiological processes beyond their well-known functions in neurotransmission. nih.gov The transport of these amines across cell membranes is mediated by specific transporter proteins. nih.gov These transporters are not only crucial for regulating the concentration of neurotransmitters in the synaptic cleft but are also involved in the uptake and efflux of various other metabolites and drugs. nih.gov Consequently, competition for these transporters can occur between different amines and pharmaceutical agents, leading to potential physiological consequences. The expression of these transporters varies depending on the tissue, with distinct patterns observed in the small intestine, liver, kidney, and lungs. nih.gov

Nucleic Acid Interactions (e.g., G-Quadruplex DNA Binding)

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govmdpi.com These structures are stabilized by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds, with a central cation. mdpi.com The human telomeric sequence, consisting of tandem repeats of d(TTAGGG), is a well-known region capable of forming G-quadruplex structures. nih.gov The conformation of these G-quadruplexes can be polymorphic, adopting parallel or various hybrid parallel/antiparallel topologies depending on the surrounding ionic conditions. nih.gov

Small molecules that can bind to and stabilize G-quadruplexes are of significant interest as they can interfere with critical cellular processes. mdpi.com For example, stabilization of telomeric G-quadruplexes can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells. mdpi.comnih.gov Various classes of compounds, including derivatives of pyridine (B92270), quinoline, and indole, have been investigated for their G-quadruplex binding properties. mdpi.comnih.govdntb.gov.ua Biophysical techniques such as circular dichroism (CD), fluorescence resonance energy transfer (FRET), and nuclear magnetic resonance (NMR) are employed to study these interactions and determine the binding affinity and selectivity of potential ligands. nih.govnih.gov

Modulation of Intracellular Signaling Pathways (In Vitro Cell Models)

MAPK/JNK Pathway Activation

The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.com This pathway is activated by a variety of extracellular stimuli, including cytokines, growth factors, and cellular stress. mdpi.com The core of the JNK pathway consists of a three-tiered kinase module: a MAP3K (e.g., MEKK1 or ASK1), a MAP2K (MKK4 or MKK7), and a MAPK (JNK1, JNK2, or JNK3). mdpi.com Activation of this cascade results in the dual phosphorylation of JNK on specific threonine and tyrosine residues within its activation loop, leading to its kinase activity. mdpi.com Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, thereby regulating gene expression and influencing cellular processes such as proliferation, apoptosis, and inflammation. mdpi.com The dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous human diseases. mdpi.com

AKT/mTOR Signaling Modulation

The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling axis that governs a wide array of cellular functions, including cell growth, survival, proliferation, and metabolism. nih.govnih.gov The pathway is initiated by the activation of PI3K, which in turn phosphorylates and activates Akt. nih.gov Akt then modulates the activity of numerous downstream targets, including the mTOR complex. nih.govnih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivative 3,3′-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR signaling pathway. nih.gov This modulation can impact downstream effectors like NF-κB, which plays a role in processes such as inflammation, angiogenesis, and epithelial-to-mesenchymal transition. nih.gov The ability of various viruses to exploit and manipulate the PI3K/Akt/mTOR pathway to facilitate their replication and modulate the host immune response further underscores the pathway's significance. nih.gov

Reactive Oxygen Species (ROS) Generation

There is currently no available research data detailing the impact of this compound on the production of reactive oxygen species in cellular models. The generation of ROS is a critical aspect of cell signaling and stress responses. nih.gov Under normal physiological conditions, ROS are involved in various cellular functions. nih.gov However, an imbalance leading to excessive ROS can cause oxidative stress, damaging lipids, proteins, and DNA, which can ultimately lead to cell death. nih.gov The potential of a compound to modulate ROS levels is therefore a significant area of investigation in drug discovery and toxicology. Without specific studies on this compound, its pro-oxidant or antioxidant capabilities remain unknown.

Caspase Activation in Cellular Apoptosis Induction (Mechanistic)

Similarly, there is a lack of published findings on the mechanistic role of this compound in the activation of caspases, the key proteases that execute the apoptotic program. Apoptosis, or programmed cell death, is a vital process for tissue homeostasis and development. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. tandfonline.com Both pathways converge on the activation of a cascade of caspase enzymes. For instance, the intrinsic pathway often involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9, and subsequently, the executioner caspase-3. tandfonline.com The ability of a compound to induce apoptosis through caspase activation is a hallmark of many anti-cancer agents. However, no studies have yet elucidated whether this compound can trigger this critical cell death mechanism.

While the broader family of indole and pyridine-containing compounds has been a source of biologically active molecules, the specific functional characterization of this compound in the context of ROS generation and caspase-dependent apoptosis has not been reported. Future in vitro and in silico research is necessary to fill this knowledge gap and to determine the potential of this compound to modulate these fundamental cellular pathways.

Investigation of Cellular Biological Activity in Vitro Models

Antiproliferative Effects in Cell Lines

Derivatives of 5-(1H-Indol-1-yl)pyridin-2-amine have demonstrated notable antiproliferative effects against a range of cancer cell lines. These effects are primarily mediated through the inhibition of cell growth, disruption of the cell cycle, and induction of programmed cell death.

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cell proliferation. Studies on various indolyl-pyridinamine derivatives have revealed a spectrum of IC50 values across different cancer cell lines.

For instance, a series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were tested against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov The IC50 values for these compounds ranged from 8.42 ± 0.70 to 78.17 ± 3.80 μM against HepG-2 cells and from 7.83 ± 0.50 to 84.43 ± 4.0 μM against Caco-2 cells. nih.gov Notably, the spiro-pyridine derivatives 5, 7, and 8 showed promising activity against the Caco-2 cell line, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM. nih.gov

In another study, novel pyridine (B92270) derivatives (S1–S4) loaded into lipid- and polymer-based core–shell nanocapsules (LPNCs) were evaluated for their in vitro cytotoxicity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells. mdpi.com While the free compounds all had IC50 values greater than 100 μM, the LPNC-loaded derivatives showed significantly enhanced cytotoxicity. mdpi.com The IC50 values for the loaded nanocapsules against MCF-7 cells were 21.9 ± 1.3 μM (S1), 28.3 ± 1.7 μM (S2), 28.2 ± 1.4 μM (S3), and 9.33 ± 0.9 μM (S4). mdpi.com

Furthermore, a series of dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated against several hematologic and breast cancer cell lines. ulpgc.es Several of these compounds demonstrated good cytotoxic activity, with IC50 values between 0.7 and 7.5 µM. ulpgc.es The most potent activity was generally observed in leukemia cell lines. ulpgc.es

These findings highlight the variable but often potent growth-inhibitory effects of indolyl-pyridinamine derivatives, with their efficacy being dependent on the specific chemical structure and the cancer cell line being tested.

Interactive Data Table: IC50 Values of Indolyl-Pyridinamine Derivatives in Various Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | nih.gov |

| S4-loaded LPNC | MCF-7 | 9.33 ± 0.9 | mdpi.com |

| Spiro-pyridine derivative 5 | Caco-2 | 13.61 ± 1.20 | nih.gov |

| S1-loaded LPNC | MCF-7 | 21.9 ± 1.3 | mdpi.com |

| S3-loaded LPNC | MCF-7 | 28.2 ± 1.4 | mdpi.com |

| S2-loaded LPNC | MCF-7 | 28.3 ± 1.7 | mdpi.com |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | Various | 0.7 - 7.5 | ulpgc.es |

Indolyl-pyridinamine derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. The cell cycle is a series of events that take place in a cell as it grows and divides. Checkpoints in the cell cycle ensure that the process occurs correctly, and arresting the cell cycle at these checkpoints is a common mechanism of action for anticancer drugs.

Several studies have demonstrated that these compounds can induce cell cycle arrest, particularly at the G2/M phase. For example, treatment of human colon cancer (HCT-116) cells with certain indole (B1671886) derivatives led to cell cycle arrest at the S and G2/M phases. researchgate.net Similarly, a chalcone (B49325) derivative was found to induce a significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com This effect was observed after 12, 24, and 48 hours of treatment. mdpi.com

In another investigation, a novel indole-containing hybrid derived from millepachine, compound 14b, was shown to induce G2/M phase arrest in A549 lung cancer cells in a concentration-dependent manner. researchgate.net Likewise, certain pyridine and pyridone compounds were found to induce G2/M arrest in MCF-7 breast cancer and HepG2 liver cancer cells. nih.gov

The mechanism behind this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For instance, some compounds have been shown to down-regulate the levels of cyclin A and cyclin B1, which are crucial for the G2/M transition. nih.gov

Beyond halting cell proliferation, indolyl-pyridinamine derivatives can actively induce programmed cell death, a process by which cells are eliminated in a controlled manner. Two such pathways that have been implicated are apoptosis and methuosis.

Apoptosis is a well-characterized form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death. Some indolyl-pyridinamine analogues have been shown to be pro-apoptotic. nih.gov For example, certain derivatives have been found to induce apoptosis in human hepatoma HepG2 cells, associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. nih.gov

Methuosis is a more recently described form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. nih.govuni.lu Several indole-based compounds have been identified as potent inducers of methuosis. nih.gov For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized, with some showing excellent vacuole-inducing activity. nih.govtandfonline.com One particular compound, 12A, was found to effectively induce methuosis in various cancer cells while showing minimal toxicity to normal cells. nih.govtandfonline.com The vacuoles induced by this compound were found to be derived from macropinosomes. nih.govtandfonline.com

The induction of these cell death pathways represents a critical component of the anticancer activity of indolyl-pyridinamine derivatives, offering alternative mechanisms to overcome resistance to traditional apoptosis-inducing therapies.

A notable characteristic of cells treated with certain indolyl-pyridinamine derivatives is the appearance of significant morphological changes, most prominently cytoplasmic vacuolization. nih.gov This alteration involves the formation of numerous vacuoles of varying sizes and shapes within the cell's cytoplasm. nih.gov

This vacuolization is a key feature of methuosis, a non-apoptotic form of cell death. nih.gov Studies have shown that compounds like 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) can induce the formation of vacuoles in U251 glioblastoma cells. nih.gov These vacuoles appear as phase-lucent puncta within the cytoplasm. nih.gov The accumulation of these vacuoles can be rapid, with some compounds inducing visible vacuolization within just one hour of treatment. researchgate.net

The origin of these vacuoles has been investigated, and in the case of some methuosis inducers, they are believed to be derived from macropinosomes and endosomes. nih.gov The process of vacuole formation can be time- and dose-dependent, with small vesicles appearing initially, which then accumulate, fuse, and form larger vacuoles over time. nih.gov

These morphological studies provide visual evidence of the profound cellular stress and disruption caused by these compounds, ultimately leading to cell death.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

In addition to their antiproliferative properties, certain indole derivatives have been investigated for their potential to combat microbial and fungal infections.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov It is a standard laboratory measure of a compound's in vitro antimicrobial activity.

Studies on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated a broad spectrum of antibacterial activity. The MIC values for these compounds against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, were found to be in the range of 3.125-50 µg/mL. nih.gov

In a separate investigation, guanacastane diterpenoids, which also feature an indole-like structure, showed antibacterial activity against E. coli, S. aureus, Salmonella enterica, and Pseudomonas aeruginosa, with MIC values ranging from 16 to 128 μg/mL. researchgate.net

These findings suggest that the indolyl-pyridinamine scaffold and related structures hold promise for the development of new antimicrobial agents, which is of particular importance given the rise of antibiotic-resistant bacterial strains. nih.gov

Interactive Data Table: MIC Values of Indole Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

| Indole-triazole, -thiadiazole, -carbothioamide derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 | nih.gov |

| Guanacastane diterpenoids | E. coli, S. aureus, S. enterica, P. aeruginosa | 16-128 | researchgate.net |

Antifungal Efficacy against Fungal Pathogens

There is currently no published research or data available on the in vitro antifungal efficacy of This compound against any fungal pathogens. Searches for studies evaluating its Minimum Inhibitory Concentration (MIC), mechanism of action, or spectrum of activity against common or resistant fungal strains did not yield any relevant results.

Anti-Angiogenic Activity in Ex Vivo and In Vitro Models

No studies were found that have investigated the anti-angiogenic potential of This compound . Consequently, there is no data from ex vivo models, such as the rat aortic ring assay, or from other in vitro assays designed to measure the inhibition of new blood vessel formation.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations

Systematic Structural Modifications and Their Impact on Biological Responses

Systematic structural modifications of indolylpyridine and related heterocyclic scaffolds have been instrumental in elucidating their structure-activity relationships. Research on analogous compounds, such as indolyl-pyridinyl-thiazolidinones and azetidinones, has demonstrated that the introduction of different substituents significantly influences their antimicrobial, antioxidant, anti-tuberculosis, and anticancer activities. mdpi.com

In a series of 3,5-disubstituted pyridin-2(1H)-ones, which are structurally related to the title compound, modifications have revealed key insights. For instance, replacing the NH linking group at the 5-position with an aminocarbonyl or an oxygen atom can maintain or even enhance biological activity. researchgate.net Conversely, substitutions on the indole (B1671886) nitrogen, such as methylation or the addition of aminoalkyl groups, have been shown to be detrimental to the desired biological response, suggesting that the indole NH may act as a crucial hydrogen bond donor in interactions with its biological target. researchgate.net

Further studies on aminopyrimidyl-indoles, another class of related compounds, have shown that substitutions at the C-5 position of the 2-aminopyrimidine (B69317) ring with various aryl groups, as well as methylation of the indole nitrogen, have a profound impact on their kinase inhibitory potencies and antiproliferative activities. nih.gov The shape and size of substituents at other positions have also been identified as critical factors. For example, in a series of indole-based acyl hydrazones, the introduction of an electron-rich aromatic ring was beneficial, while the size of other substituents played a key role in determining the vacuolization-inducing effect in cancer cells.

The presence and position of halogen atoms on the indole or an associated phenyl ring can also be critical for the efficacy of these compounds. In some series of N-benzyl indole derivatives, the presence of trifluoromethyl (CF3) groups, or chlorine and bromine atoms, led to higher antibacterial activity. researchgate.net

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3,5-disubstituted pyridin-2(1H)-ones | Substitution on indole nitrogen (e.g., methyl, aminoalkyl) | Decreased anti-allodynic activity | researchgate.net |

| 3,5-disubstituted pyridin-2(1H)-ones | Replacement of NH linker at C5 with aminocarbonyl or oxygen | Maintained or improved activity | researchgate.net |

| Aminopyrimidyl-indoles | Aryl group substitution at C5 of pyrimidine (B1678525) ring | Modulated kinase inhibition | nih.gov |

| N-benzyl indole derivatives | Addition of halogen atoms (Cl, Br) or CF3 group | Enhanced antibacterial activity | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for In Vitro Activity

For derivatives of 5-substituted (arylmethylene) pyridin-2-amine, QSAR models have been developed to predict their antibacterial activity. acs.orgacs.org These models have revealed that a combination of electronic, steric, and lipophilic parameters correlate with the observed biological activity. acs.orgacs.org In one such study, a developed QSAR equation demonstrated a good correlation coefficient (r²) of 0.79742, indicating a strong relationship between the selected descriptors and antibacterial activity. acs.org

In another study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potential PIM-1 kinase inhibitors, 3D-QSAR models were generated using partial least squares regression (PLSR). researchgate.net The most significant models exhibited strong predictive capabilities, with a cross-validated correlation coefficient (q²) of 0.7523 and a predictive r² (pred_r²) of 0.8714 for the test set, indicating the robustness and predictive power of the model. researchgate.net Similarly, QSAR models for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors have been developed, yielding a model with an r² of 0.77 for the test set. nih.gov These models are crucial for predicting the activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. nih.govresearchgate.net

| Compound Series | Target/Activity | Key Statistical Parameters | Reference |

|---|---|---|---|

| 5-substituted (arylmethylene) pyridin-2-amine derivatives | Antibacterial | r² = 0.79742 | acs.org |

| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM-1 Kinase Inhibition | q² = 0.7523, pred_r² = 0.8714 | researchgate.net |

| Indeno[1,2-b]indole derivatives | CK2 Kinase Inhibition | r² (test set) = 0.77 | nih.gov |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indolylpyridine analogs and related structures, pharmacophore models have been instrumental in defining the key elements for molecular recognition at their target sites. nih.gov

A common pharmacophore model for kinase inhibitors includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for certain indole derivatives identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as crucial for activity. In the context of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, a pharmacophore-based design was employed to selectively synthesize the desired regioisomers as TASK-3 channel blockers. nih.gov The pharmacophoric features of these compounds are essential for their interaction with the target protein channel. nih.gov QSAR studies on thiadiazole derivatives of indole also suggest that bulky and/or hydrophobic groups, in addition to electrostatic contributions, are favorable for better PIM-1 inhibition. researchgate.net

Correlations Between Structural Features and Molecular Interaction Profiles

Molecular docking studies provide valuable insights into the binding modes of ligands within the active sites of their target proteins, revealing the specific interactions that govern their biological activity. For indolylpyridine analogs, these studies have elucidated the correlations between their structural features and their molecular interaction profiles.

In a study of a 2-aminopyridine (B139424) indole amide derivative, covalent docking revealed that in addition to forming a covalent bond with a cysteine residue (Cys522), the compound also formed two hydrogen bonds with Gly480 and Gly521. nih.gov Furthermore, hydrophobic interactions with residues such as Ile479, Leu526, Gly684, Ala685, and Thr688 were identified as contributing to the binding affinity. nih.gov

For bis(indolyl)pyridines, docking studies have shown that the indole moieties and other substituents can engage in hydrogen bonding and hydrophobic interactions with key amino acid residues in the active sites of enzymes like thymidylate kinase and DNA gyrase. researchgate.net For example, specific interactions with residues like Gln101 and Arg48 were predicted to be important for the inhibitory activity of these compounds. researchgate.net Similarly, molecular docking of 6-indolylpyridine derivatives has shown significant hydrogen bonding and π–π stacking interactions with key amino acid residues in their target proteins. acs.org

Influence of Indole and Pyridine (B92270) Substitutions on Specific Target Binding

The nature and position of substituents on both the indole and pyridine rings have a profound influence on the specific binding of these molecules to their biological targets.

For derivatives of 3,5-disubstituted pyridin-2(1H)-ones, the presence of an unsubstituted NH on the indole ring appears to be crucial for activity, likely acting as a hydrogen bond donor. researchgate.net In contrast, substitutions on the pyridine ring can be modified to enhance potency. For example, a 2-methoxypyridine (B126380) derivative showed enhanced analgesic effects compared to its pyridin-2(1H)-one counterpart. researchgate.net

In the case of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines designed as TASK-3 channel blockers, the substituents on the pyrazole (B372694) ring, which is adjacent to the pyridine, significantly affected their docking scores and, consequently, their predicted inhibitory potency. nih.gov Molecular docking models suggest that these compounds bind at the bottom of the selectivity filter in the central cavity of the TASK-3 channel. nih.gov

Studies on other related heterocyclic systems further underscore the importance of specific substitutions. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the presence of three methoxy (B1213986) substituents on a phenyl ring attached to the core structure was critical for potent and selective inhibition of ALDH1A3. The demethylated analog showed a complete loss of inhibitory activity, highlighting the sensitivity of the target binding to subtle structural changes.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. For 5-(1H-Indol-1-yl)pyridin-2-amine, HRMS provides an exact mass measurement, which can be compared to the calculated theoretical mass to confirm its elemental composition. For instance, the molecular formula of a related compound, (2S)-1-{[5-(1H-indazol-5-yl)pyridin-3-yl]oxy}-3-[(7aS)-7aH-indol-3-yl]propan-2-amine, is C23H21N5O. uni.lu Its predicted monoisotopic mass is 383.17462 Da. uni.lu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of this compound.

¹H NMR: The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. For this compound, distinct signals would be expected for the protons on the indole (B1671886) and pyridine (B92270) rings, as well as the amine protons. The chemical shifts (δ) and coupling constants (J) provide information about neighboring protons. While specific data for the target compound is not available, related structures show aromatic protons in the range of 6.6-8.9 ppm. rsc.orgrsc.orgresearchgate.net The amine (NH₂) protons would likely appear as a broad singlet, the position of which can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals corresponding to the carbons of the indole and pyridine rings. The chemical shifts of these carbons are indicative of their electronic environment. np-mrd.orgnp-mrd.orgresearchgate.net

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons on the indole and pyridine rings, helping to assign their specific positions. researchgate.netdoi.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.comcolumbia.eduemerypharma.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.comcolumbia.edu This is crucial for establishing the connectivity between different parts of the molecule, such as the bond between the indole nitrogen and the pyridine ring.

A hypothetical table of expected NMR data is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| 2-NH₂ | broad s | |

| 3-H | d | |

| 4-H | dd | |

| 6-H | d | |

| Indole Ring | ||

| 1-N | - | |

| 2-H | d | |

| 3-H | d | |

| 4-H | d | |

| 5-H | t | |

| 6-H | t | |

| 7-H | d |

Note: This is a generalized representation. Actual chemical shifts and multiplicities would depend on the solvent and experimental conditions.

Ligand-observed NMR techniques are valuable for studying the binding of a molecule to its biological target. In these experiments, changes in the NMR spectrum of the ligand (in this case, this compound) are monitored upon addition of a target protein. These changes can provide information about the binding affinity and the parts of the ligand that are involved in the interaction. For example, ¹⁹F NMR is a useful ligand-observed technique if a fluorine atom is incorporated into the ligand. mdpi.com While no specific ligand-observed NMR studies for this compound were found, this method is a key tool in drug discovery to understand how a compound interacts with its target protein. nih.govnih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.

For this compound, characteristic IR absorption bands would be expected for the following functional groups:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org The indole N-H stretch would also appear in this region.

C-N stretching: Aromatic C-N stretching vibrations are typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic rings would be found in the 1600-1450 cm⁻¹ region.

N-H bending: Primary amines show a bending vibration in the range of 1650-1580 cm⁻¹. orgchemboulder.com

While specific IR and Raman spectra for this compound are not provided in the search results, the expected vibrational frequencies can be predicted based on the functional groups present. mdpi.comwpmucdn.comresearchgate.netresearchgate.netbrad.ac.uk

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3500-3300 |

| Indole (N-H) | Stretch | ~3400 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C/C=N | Stretch | 1600-1450 |

| Amine (NH₂) | Bend | 1650-1580 |

| Aromatic C-N | Stretch | 1335-1250 |

X-Ray Crystallography for Solid-State Structure Determination (if available)

While no crystal structure for this compound was found, related indole and pyridine-containing compounds have been characterized by this method. mdpi.comresearchgate.netresearchgate.net The crystal structure would reveal the planarity of the indole and pyridine rings and the dihedral angle between them.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC is also used to purify the compound after synthesis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. illinois.edu A small amount of the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The retention factor (Rf) value is characteristic of the compound in a given solvent system. Different visualization techniques, such as UV light or staining reagents, can be used to see the spots.

Exploration of 5 1h Indol 1 Yl Pyridin 2 Amine As a Chemical Probe or Intermediate

Development as a Scaffold for Complex Molecule Synthesis

The indole (B1671886) and pyridine (B92270) moieties are cornerstones in the development of therapeutic agents, making their combination in a single scaffold a subject of considerable interest. researchgate.netunipi.it The pyridine ring, being a polar and ionizable aromatic system, is often incorporated into drug candidates to enhance solubility and bioavailability. researchgate.net Similarly, the indole scaffold is recognized as a "privileged structure," a feature common to many biomolecules and natural products, which allows it to serve as an excellent template for interacting with a wide range of biological targets. unipi.it The fusion of these two nuclei in 5-(1H-Indol-1-yl)pyridin-2-amine provides a robust framework for creating diverse molecular architectures.

The core structure of aminopyridine-substituted indoles is a key component in the design of various pharmacologically active compounds. Research has demonstrated that this scaffold can be elaborated to produce potent and selective inhibitors of key biological targets, such as protein kinases, which are crucial in cancer therapy.

For instance, derivatives of a similar (pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold have been synthesized and evaluated as novel anticancer agents that induce methuosis, a form of non-apoptotic cell death. tandfonline.comnih.gov In these studies, the core scaffold was modified at the indole-2-position with a carbohydrazide moiety, which was then reacted with various aldehydes to create a library of derivatives. Several of these compounds exhibited high pan-cytotoxicity against different cancer cell lines while showing little toxicity to normal cells. tandfonline.comnih.gov One notable derivative, 12A, was identified as a selective methuosis inducer that activates the MAPK/JNK signaling pathway and effectively inhibits tumor growth in xenograft mouse models. tandfonline.comnih.gov

The versatility of the aminopyridine-indole scaffold is further highlighted in the development of inhibitors for specific enzymes. For example, the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold has been successfully employed to design novel xanthine oxidase (XO) inhibitors for the treatment of gout. nih.gov While structurally distinct from this compound, this work underscores the principle that combining indole with another heterocycle is a fruitful strategy for generating potent enzyme inhibitors. nih.gov

| Derivative Scaffold | Target/Activity | Key Findings |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides | Anticancer (Methuosis Induction) | Compound 12A showed high cytotoxicity against cancer cells and low toxicity to normal cells; inhibits tumor growth in vivo. tandfonline.comnih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase Inhibition | Compound 6c exhibited potent XO inhibition, significantly higher than the drug allopurinol. nih.gov |

| Pyrido[3,4-b]indol-1-ones | EGFR WT/EGFR T790M Inhibition | Cyclized indole-pyridine structures showed potent antiproliferative activity against various cancer cell lines. nih.gov |

A building block in chemistry is a chemical compound that serves as a component for the synthesis of more complex molecules. enamine.netenamine.net this compound is an exemplary building block for the creation of New Chemical Entities (NCEs). Its structure contains multiple reactive sites—the amine group on the pyridine ring and various positions on the indole nucleus—that allow for systematic chemical modifications.

The synthesis of NCEs often involves multi-component reactions where the indole-pyridine core can be combined with other reagents to rapidly generate molecular diversity. For example, a one-pot, three-component synthesis has been used to create novel gramine derivatives by reacting indole, an aromatic aldehyde, and a heteroaryl amine. erciyes.edu.tr This efficient, solvent-free method highlights how indole-based building blocks can be used to construct complex heterocyclic systems. erciyes.edu.tr

The strategic value of this compound as a building block lies in its ability to serve as a starting point for creating libraries of related molecules. These libraries can then be screened for biological activity against a wide range of targets, facilitating the discovery of novel drugs and chemical probes. The synthesis of pyrazolo[3,4-b]pyridines, for instance, has been achieved through the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, demonstrating the modular nature of synthesizing complex heterocycles from indole-containing building blocks. nih.gov

Potential as Fluorescent or Luminescent Probes for Cellular Studies

The aminopyridine core within this compound suggests its potential for development into fluorescent probes. Unsubstituted pyridin-2-amine is noted for its high quantum yield (Φ = 0.6), making it a promising scaffold for creating small, cell-permeable fluorescent tools. mdpi.com Fluorescent probes are essential for visualizing biological processes within living cells, and scaffolds that are compact and emissive are highly sought after. nih.gov

While direct studies on the fluorescent properties of this compound are not extensively documented, research on related structures supports this potential application. For example, imidazo[1,5-a]pyridine-based fluorophores have been synthesized and shown to successfully intercalate into lipid bilayers, acting as probes for artificial cell membranes. nih.gov These compounds exhibit solvatochromic behavior, meaning their fluorescent properties change with the polarity of their environment, a desirable characteristic for membrane probes. nih.gov

Furthermore, aminopyridine derivatives have been designed for "click and probing" applications. mdpi.com In this approach, an aminopyridine is equipped with a bioorthogonal functional group, such as an azide. The molecule is initially non-fluorescent but becomes highly fluorescent upon reacting with a specific target via a "click" reaction. This strategy has been successfully used to label proteins like bovine serum albumin (BSA). mdpi.com Given these precedents, this compound could potentially be modified to create turn-on fluorescent probes for imaging specific analytes or enzymatic activities in cellular studies.

Applications in Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)

The indole and pyridine heterocycles are known components in the field of materials science, particularly for the development of organic electronic materials. Indole-based polymers have been investigated for their conductive and electrochemical properties. However, specific applications of this compound in materials science, such as in polymer chemistry or the development of optoelectronic materials, are not well-documented in the available research. The π-conjugated system formed by the linked indole and pyridine rings suggests theoretical potential for such applications, but this remains an area for future exploration.

Role in Mechanistic Biological Research

Beyond its role as a precursor for therapeutics, this compound and its derivatives can serve as valuable tools for mechanistic biological research. When a molecule is developed to inhibit a specific enzyme or receptor, it can be used to probe the function of that target within a biological pathway.

For example, the derivatives of ((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole that induce methuosis provide a chemical tool to study this specific cell death pathway. tandfonline.comnih.gov By observing the cellular changes upon treatment with these compounds, researchers can elucidate the molecular and cellular mechanisms underlying methuosis, including the involvement of the MAPK/JNK signaling pathway and the endoplasmic reticulum. tandfonline.comnih.gov Similarly, the development of potent and selective xanthine oxidase inhibitors from an indole-isoxazole scaffold allows for detailed kinetic studies of the enzyme's mechanism of action. nih.gov Such inhibitors can help clarify the role of the enzyme in both normal physiology and disease states. Therefore, while the primary goal of synthesizing these molecules is often therapeutic, they simultaneously become instruments for fundamental biological discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products